

Potential research applications of 5-Chloro-2-(2-fluorophenoxy)aniline

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Compound of Interest

Compound Name: *5-Chloro-2-(2-fluorophenoxy)aniline*

CAS No.: 946727-72-6

Cat. No.: B1318816

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An In-Depth Technical Guide to the Research Applications of **5-Chloro-2-(2-fluorophenoxy)aniline**

Abstract

5-Chloro-2-(2-fluorophenoxy)aniline is a halogenated diaryl ether aniline derivative, a chemical scaffold that holds significant promise in the realms of medicinal chemistry, agrochemical synthesis, and materials science. Its unique electronic and steric properties, conferred by the chloro and fluoro substituents and the flexible diaryl ether linkage, make it a versatile building block for creating complex, high-value molecules. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and, most importantly, the potential research and development applications of this compound. We will delve into detailed synthetic protocols, propose its use as a core structure for novel kinase inhibitors and antimicrobial agents, and present a logical framework for its incorporation into future research endeavors.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern chemical synthesis, the strategic value of a molecule is often determined by its versatility as a synthetic intermediate. **5-Chloro-2-(2-fluorophenoxy)aniline** emerges as a compound of interest due to the convergence of several key structural motifs within a single, readily accessible molecule:

- **A Nucleophilic Aniline Group:** The primary amine (-NH₂) serves as a reactive handle for a multitude of chemical transformations, most notably amide bond formation, N-arylation, and diazotization reactions, enabling the construction of diverse molecular libraries.
- **A Diaryl Ether Linkage:** This ether bond provides a combination of rigidity and conformational flexibility, a feature often sought in drug design to optimize binding to biological targets. Diaryl ethers are prevalent in many biologically active compounds.
- **Strategic Halogenation:** The presence of both chlorine and fluorine atoms significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions. The electron-withdrawing nature of these halogens can modulate the pK_a of the aniline group and influence the reactivity of the aromatic rings.

This guide will illuminate the pathways to harnessing these features, providing researchers with the foundational knowledge to integrate **5-Chloro-2-(2-fluorophenoxy)aniline** into their discovery pipelines.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties of **5-Chloro-2-(2-fluorophenoxy)aniline** are summarized below.

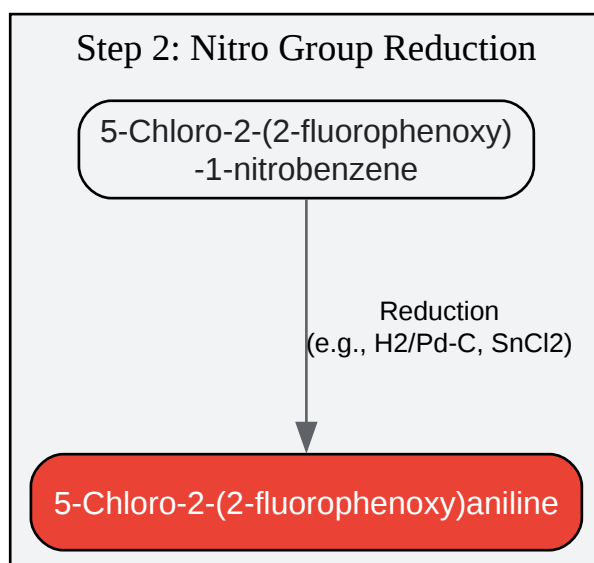
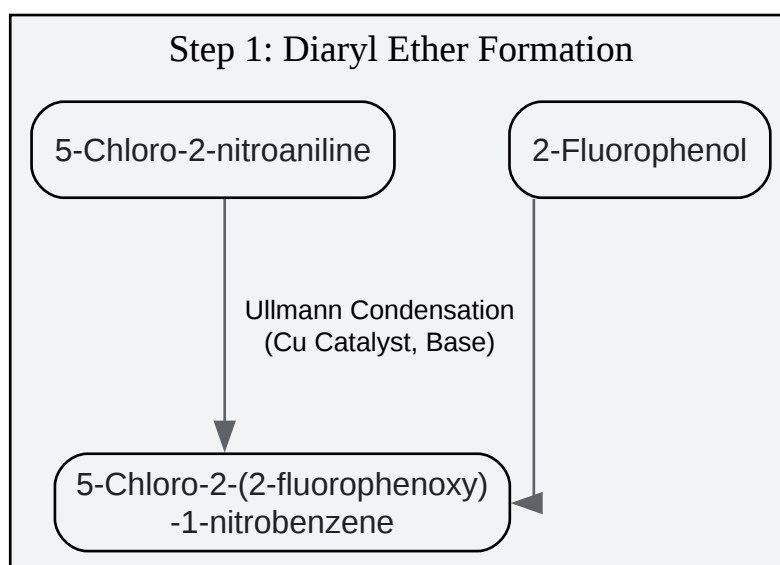
| Property | Value | Source |
|-------------------|--|----------|
| CAS Number | 946727-72-6 | [1] |
| Molecular Formula | C ₁₂ H ₉ ClFNO | [1] |
| Molecular Weight | 237.66 g/mol | [1] |
| SMILES | <chem>FC=1C=CC=CC1OC2=CC=C(Cl)C=C2N</chem> | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Purity | Typically ≥98% from commercial suppliers | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of **5-Chloro-2-(2-fluorophenoxy)aniline** can be approached through established and robust cross-coupling methodologies. The primary challenge lies in the sequential formation of the C-O (ether) and C-N (amine) bonds. Two logical and industrially relevant synthetic strategies are the Ullmann condensation followed by nitro group reduction, or a Buchwald-Hartwig amination approach.

Synthetic Workflow Overview

The following diagram illustrates a plausible and efficient two-step synthetic route starting from commercially available precursors. This pathway leverages a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by a standard reduction of a nitro group to yield the target aniline.



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Caption: A general synthetic pathway for **5-Chloro-2-(2-fluorophenoxy)aniline**.

Potential Research Applications

The true potential of **5-Chloro-2-(2-fluorophenoxy)aniline** lies in its utility as a foundational scaffold for creating novel molecules with tailored functions. Its derivatives are promising candidates in several high-impact research areas.

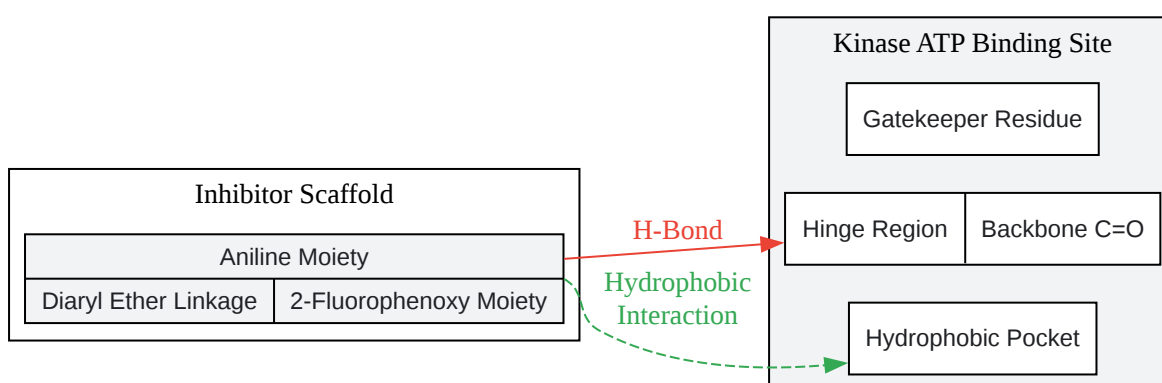
Oncology: A Scaffold for Kinase Inhibitors

Substituted anilines are a cornerstone of modern kinase inhibitor design, frequently forming the "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of the target kinase.[2]

The **5-Chloro-2-(2-fluorophenoxy)aniline** scaffold provides a strategic starting point for developing potent and selective inhibitors for kinases implicated in cancer progression, such as EGFR, Abl, and ALK.[2]

Causality of Design:

- **Aniline Core:** The aniline nitrogen can act as a hydrogen bond donor, interacting with the backbone carbonyls of the kinase hinge region.
- **Phenoxy Group:** The 2-fluorophenoxy moiety can be directed towards the solvent-exposed region or a hydrophobic pocket of the ATP-binding site. The fluorine atom can form favorable orthogonal multipolar interactions or enhance binding affinity through desolvation effects.
- **Chloro Substituent:** The chlorine atom can occupy a specific sub-pocket, enhancing selectivity and potency. Its lipophilic nature can also improve cell permeability.



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Caption: Conceptual binding of a **5-Chloro-2-(2-fluorophenoxy)aniline**-based inhibitor.

Antimicrobial Drug Discovery

The diaryl ether motif is present in the well-known antimicrobial agent triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol).[3][4] By analogy, derivatives of **5-Chloro-2-(2-fluorophenoxy)aniline** could be synthesized and screened for antibacterial and antifungal activity. The primary amine provides a convenient point for derivatization, allowing for the introduction of pharmacophores known to be associated with antimicrobial action, such as sulfonamides or guanidinium groups.[5]

Agrochemical Development

Substituted anilines are frequently used as key intermediates in the synthesis of herbicides and pesticides.[6] The specific substitution pattern of **5-Chloro-2-(2-fluorophenoxy)aniline** could lead to a new class of agrochemicals. For instance, it could be a precursor for novel pyridazine derivatives, which have shown significant herbicidal activity by inhibiting plant growth.[6]

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the synthesis and derivatization of **5-Chloro-2-(2-fluorophenoxy)aniline**.

Protocol 1: Synthesis of the Diaryl Ether Intermediate via Ullmann Condensation

This protocol describes the copper-catalyzed coupling of an aryl halide with a phenol to form the diaryl ether linkage.[7][8][9]

Materials:

- 2-Bromo-4-chloro-1-nitrobenzene (1.0 eq.)
- 2-Fluorophenol (1.2 eq.)
- Potassium Carbonate (K_2CO_3) (2.0 eq.)
- Copper(I) iodide (CuI) (0.1 eq.)
- N,N-Dimethylformamide (DMF)

- Toluene
- Ethyl acetate
- Brine solution

Procedure:

- To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Bromo-4-chloro-1-nitrobenzene, 2-fluorophenol, potassium carbonate, and copper(I) iodide.
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
- Add anhydrous DMF as the solvent.
- Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate and water. Filter through a pad of Celite to remove insoluble salts.
- Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield 5-chloro-2-(2-fluorophenoxy)-1-nitrobenzene.

Protocol 2: Reduction of the Nitro Group to Form the Aniline

This protocol details the reduction of the nitro-intermediate to the target aniline compound.

Materials:

- 5-chloro-2-(2-fluorophenoxy)-1-nitrobenzene (1.0 eq.)
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (4.0 eq.)
- Ethanol
- Concentrated Hydrochloric Acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate

Procedure:

- Dissolve the nitro-intermediate in ethanol in a round-bottom flask.
- Add Tin(II) chloride dihydrate to the solution.
- Carefully add concentrated HCl and heat the mixture to reflux (approx. 78°C) for 2-4 hours, monitoring by TLC.
- Cool the reaction to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is ~ 8 .
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting crude **5-Chloro-2-(2-fluorophenoxy)aniline** can be purified further by column chromatography or recrystallization if necessary.

Protocol 3: N-Acylation for Derivative Synthesis

This protocol illustrates how to use the final product as a building block to create an amide derivative.^[10]

Materials:

- **5-Chloro-2-(2-fluorophenoxy)aniline** (1.0 eq.)
- Acetyl chloride (1.1 eq.) or Acetic Anhydride
- Triethylamine (TEA) or Pyridine (1.5 eq.)
- Dichloromethane (DCM)

Procedure:

- Dissolve **5-Chloro-2-(2-fluorophenoxy)aniline** in anhydrous DCM in a flask under an inert atmosphere.
- Cool the solution to 0°C in an ice bath.
- Add triethylamine or pyridine to the solution.
- Slowly add acetyl chloride dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-6 hours until TLC indicates the consumption of the starting aniline.
- Quench the reaction by adding water.
- Separate the organic layer, wash with 1N HCl, saturated NaHCO₃, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-(5-chloro-2-(2-fluorophenoxy)phenyl)acetamide derivative.

Conclusion

5-Chloro-2-(2-fluorophenoxy)aniline represents a synthetically accessible and highly versatile chemical scaffold. Its inherent structural features—a reactive aniline, a diaryl ether linker, and strategic halogenation—make it a compelling starting point for discovery campaigns in oncology, infectious diseases, and agrochemical science. The robust synthetic protocols and clear potential for derivatization outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this promising intermediate.

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